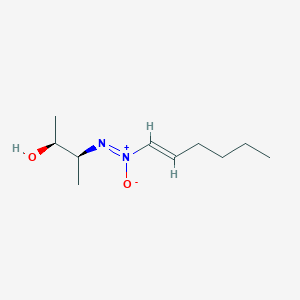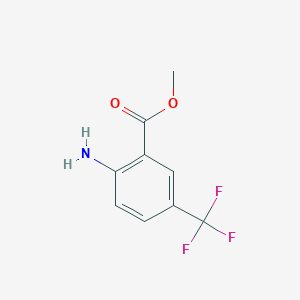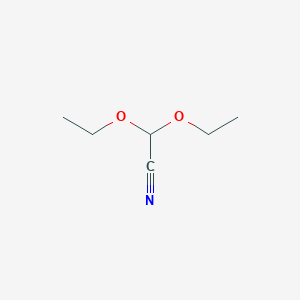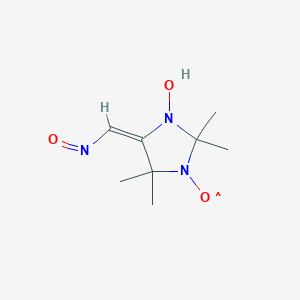
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl, commonly known as TEMPOL, is a stable nitroxide radical that has been extensively studied for its potential therapeutic applications. It is a potent antioxidant that can scavenge free radicals and protect cells from oxidative stress.
Mécanisme D'action
The mechanism of action of TEMPOL is primarily attributed to its antioxidant properties. TEMPOL can scavenge free radicals and prevent lipid peroxidation, protein oxidation, and DNA damage. It can also regulate the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Effets Biochimiques Et Physiologiques
TEMPOL has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, reducing inflammation, and enhancing tissue repair. It can also improve mitochondrial function and reduce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TEMPOL is its stability and ease of use. It can be easily synthesized and stored for long periods without degradation. It is also relatively safe and non-toxic, making it suitable for use in animal and human studies. However, one of the limitations of TEMPOL is its solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on TEMPOL. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the development of novel TEMPOL derivatives with improved solubility and efficacy is an active area of research.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has significant potential for therapeutic applications. Its antioxidant properties and ability to regulate various signaling pathways make it a promising candidate for the treatment of various diseases. The synthesis of TEMPOL is relatively simple, and its safety and non-toxicity make it suitable for use in animal and human studies. Further research on TEMPOL and its derivatives is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TEMPOL can be achieved by several methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with aldehydes, ketones, or nitriles. One of the most commonly used methods is the reaction of TEMPO with p-tolualdehyde in the presence of sodium borohydride. The reaction yields TEMPOL with a high yield and purity.
Applications De Recherche Scientifique
TEMPOL has been extensively studied for its potential therapeutic applications in various fields, including neuroprotection, cardiovascular disease, cancer, and inflammation. In neuroprotection, TEMPOL has been shown to protect neurons from oxidative stress and reduce the severity of traumatic brain injury. In cardiovascular disease, TEMPOL has been shown to improve endothelial function and reduce blood pressure. In cancer, TEMPOL has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, TEMPOL has been shown to reduce inflammation and improve tissue repair.
Propriétés
InChI |
InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+ |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCTTSIAAOCCI-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
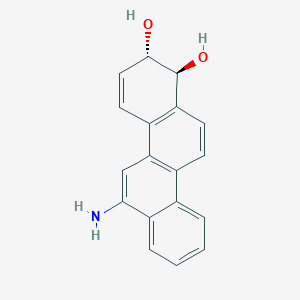
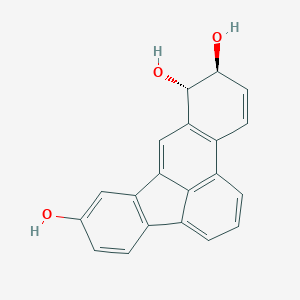
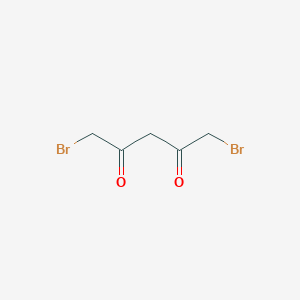
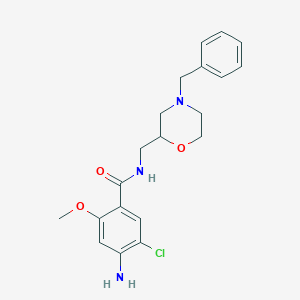
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
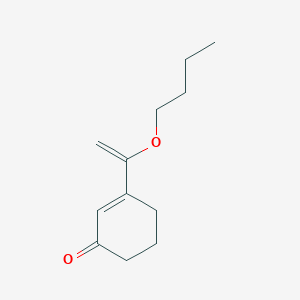
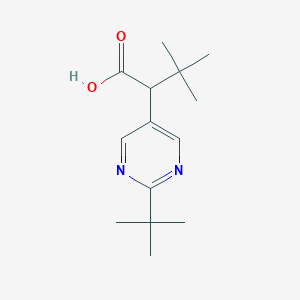

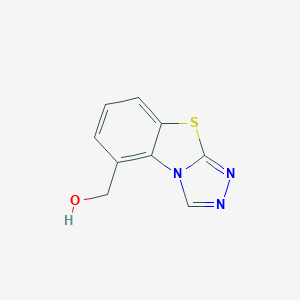
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
